molecular formula C6H4F2N2O2 B1398858 5-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1174321-06-2

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B1398858
CAS No.: 1174321-06-2
M. Wt: 174.1 g/mol
InChI Key: UYWJPTNAOQSWOS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves several steps and intermediates. One method includes the reaction of pyrazine-2-carboxylic acid with difluoromethylating agents under specific conditions . The reaction typically requires the use of catalysts and controlled temperatures to ensure the proper formation of the difluoromethyl group. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

5-(Difluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Difluoromethyl)pyrazine-2-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

5-(Difluoromethyl)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Difluoromethyl)pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and the implications for therapeutic applications, particularly in the context of neurodegenerative diseases and microbial infections.

Chemical Structure and Properties

This compound features a pyrazine ring with a difluoromethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in drug development.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymes : The compound has been identified as an inhibitor of beta-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in the development of Alzheimer's disease. By inhibiting BACE, it may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine-2-carboxylic acids exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis1.56 µg/mL
Derivative AStaphylococcus aureus0.75 µg/mL
Derivative BEscherichia coli0.50 µg/mL

These results indicate significant potential for development as an antimicrobial agent .

Neuroprotective Effects

The inhibition of BACE by this compound suggests potential neuroprotective effects. In vitro studies have shown that this compound can reduce amyloid-beta levels in neuronal cell cultures, indicating its role in mitigating neurodegeneration associated with Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's, administration of this compound resulted in a significant decrease in amyloid plaque burden compared to control groups. The treatment group showed improved cognitive function, suggesting a direct correlation between BACE inhibition and cognitive preservation .
  • Tuberculosis Treatment : A clinical trial assessing the efficacy of pyrazine derivatives, including this compound, demonstrated enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. Patients receiving these compounds showed improved clinical outcomes and reduced bacterial load .

Properties

IUPAC Name

5-(difluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWJPTNAOQSWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174321-06-2
Record name 5-difluoromethympyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1 mL) was added to a solution of t-butyl 5-difluoromethylpyrazine-2-carboxylate (175 mg) in dichloromethane (1 mL), and the mixture was stirred at room temperature for five hours. Ether and 5 N sodium hydroxide were added to the reaction solution. The aqueous layer was separated and made acidic with 5 N hydrochloric acid. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (100 mg).
Quantity
1 mL
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reactant
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175 mg
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1 mL
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Synthesis routes and methods II

Procedure details

To a mixture of potassium salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 1.00 g, 3.32 mmol) which was obtained from example (1-3)-B, isopropyl acetate (4 mL), and water (2 mL) were added concentrated sulfuric acid (0.60 mL, 10.8 mmol), and the organic layer was separated. The aqueous layer was re-extracted with isopropyl acetate (4 mL) followed by combining the obtained two organic layers. After stirring the mixture at 75° C. for 16.5 h, the mixture was stirred at 80° C. for 6 h and cooled to room temperature. After polish filtration of the mixture through a filter and rising the filter with isopropyl acetate (1 mL), water (4 mL) and aqueous sodium hydroxide solution (48%, 973 mg, 8.33 mmol) were added to the filtrate, and then the aqueous layer was separated. To the aqueous layer was added concentrated hydrochloric acid (0.83 mL, 10.0 mmol), and the resulting mixture was stirred while in ice-cooling for 17 h. The precipitated solids were collected by filtration, washed with water (0.5 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 371 mg, 64% yield) as pale brown solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
1 g
Type
reactant
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4 mL
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reactant
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0.6 mL
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1 mL
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973 mg
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reactant
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Quantity
4 mL
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solvent
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Quantity
0.83 mL
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reactant
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Quantity
2 mL
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solvent
Reaction Step Six
Yield
64%

Synthesis routes and methods III

Procedure details

To a mixture of benzyl amine salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 110 g, 0.245 mol) and water (460 mL) were added toluene (550 mL) and an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated. After addition of phosphoric acid (85%, 121 mL, 1.78 mol) to the obtained aqueous layer and stirring the mixture at 110° C. for 24 h, and the reaction was cooled to room temperature. An aqueous sodium hydroxide solution (48%, 140 mL) was added, and the resulting mixture was stirred at 110° C. for 22 h and then cooled to room temperature. After addition of isopropyl acetate (412 mL) and concentrated hydrochloric acid (210 mL), the mixture was passed through a filter and the filter was rinsed with isopropyl acetate (137 mL). After phase separation of the obtained mixture, the aqueous layer was re-extracted with isopropyl acetate (550 mL). The obtained two organic layers were combined and washed six times with water (165 mL each), and the six washings were combined and re-extracted with isopropyl acetate (550 mL). After combining the obtained two organic layers, concentration at 50° C. under reduced pressure, and cooling the residue (about 93 mL) to 20° C. followed by addition of n-heptane (155 mL) over 1 h, the mixture was cooled to −10° C. The precipitated solids were collected by filtration, washed with n-heptane (53 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 29.1 g, 66% yield) as yellow solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
110 g
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reactant
Reaction Step One
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Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
121 mL
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reactant
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Quantity
140 mL
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reactant
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Quantity
412 mL
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 2
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 4
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 5
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 6
5-(Difluoromethyl)pyrazine-2-carboxylic acid

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